molecular formula C8H15NO2 B2555766 1,8-Dioxaspiro[4.5]decan-4-amine CAS No. 1779730-52-7

1,8-Dioxaspiro[4.5]decan-4-amine

Cat. No.: B2555766
CAS No.: 1779730-52-7
M. Wt: 157.213
InChI Key: NMFRMNKEXSSNMX-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[45]decan-4-amine is a chemical compound with the molecular formula C8H15NO2 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dioxaspiro[4.5]decan-4-amine can be synthesized through several methods. One common approach involves the reaction of 1,4-cyclohexanedione with ethylene glycol to form a ketal intermediate, which is then subjected to aminocarbonylation in the presence of a palladium-phosphine catalyst . The reaction conditions typically include the use of dimethylformamide as a solvent and triethylamine as a base .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1,8-Dioxaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted amines, oxo derivatives, and various functionalized spirocyclic compounds .

Scientific Research Applications

1,8-Dioxaspiro[4.5]decan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Dioxaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

Uniqueness: 1,8-Dioxaspiro[4.5]decan-4-amine is unique due to its specific amine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research .

Biological Activity

1,8-Dioxaspiro[4.5]decan-4-amine is a compound featuring a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound possesses a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of approximately 171.2 g/mol. Its structural characteristics contribute to its interaction with biological targets, which are crucial for its activity.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into binding sites of receptors or enzymes, potentially modulating their activity. This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains.
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through mechanisms that are yet to be fully elucidated.

Biological Activity Data

Biological Activity Description References
AntimicrobialExhibits activity against various bacterial strains
AnticancerPotential inhibition of cancer cell proliferation

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of several spirocyclic compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity :
    • In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death in tested cancer cells.
  • Mechanistic Insights :
    • Molecular docking studies have provided insights into how this compound interacts with specific protein targets involved in cellular signaling pathways associated with cancer progression and microbial resistance.

Properties

IUPAC Name

1,8-dioxaspiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-1-4-11-8(7)2-5-10-6-3-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFRMNKEXSSNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1N)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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